molecular formula C56H52N4Rh-2 B13096634 (Tetramesitylporphyrinato)rhodium(I)

(Tetramesitylporphyrinato)rhodium(I)

Katalognummer: B13096634
Molekulargewicht: 883.9 g/mol
InChI-Schlüssel: CWVGOLQQFHRUEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Tetramesitylporphyrinato)rhodium(I) is a coordination compound that features a rhodium ion complexed with a tetramesitylporphyrin ligand.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Tetramesitylporphyrinato)rhodium(I) typically involves the reaction of rhodium salts with tetramesitylporphyrin ligands under controlled conditions. One common method includes the use of rhodium chloride and tetramesitylporphyrin in the presence of a base, such as sodium methoxide, in an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for (Tetramesitylporphyrinato)rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (Tetramesitylporphyrinato)rhodium(I) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species .

Wissenschaftliche Forschungsanwendungen

(Tetramesitylporphyrinato)rhodium(I) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (Tetramesitylporphyrinato)rhodium(I) exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. Molecular targets include organic molecules with functional groups that can coordinate to the rhodium center, leading to transformations such as hydrogenation or oxidation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Tetramesitylporphyrinato)rhodium(I) is unique due to the specific properties imparted by the rhodium center, such as its ability to facilitate a wide range of catalytic reactions with high efficiency and selectivity. This makes it particularly valuable in industrial and research applications where such properties are desired .

Eigenschaften

Molekularformel

C56H52N4Rh-2

Molekulargewicht

883.9 g/mol

IUPAC-Name

rhodium;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;

InChI-Schlüssel

CWVGOLQQFHRUEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.